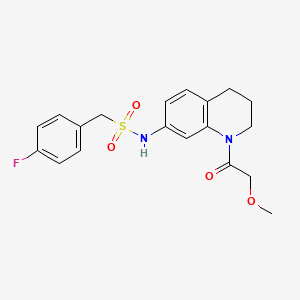

1-(4-fluorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O4S/c1-26-12-19(23)22-10-2-3-15-6-9-17(11-18(15)22)21-27(24,25)13-14-4-7-16(20)8-5-14/h4-9,11,21H,2-3,10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPBTSCJYCQKCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNOS

- Molecular Weight : 388.5 g/mol

- CAS Number : 1207003-79-9

The compound features a tetrahydroquinoline core modified with a methanesulfonamide group and a fluorophenyl substituent, which may influence its biological interactions and efficacy.

Research indicates that compounds similar to this compound engage various biological pathways. Specifically, they may act as inhibitors of certain receptors or enzymes involved in inflammatory processes. For instance, studies have shown that tetrahydroquinoline derivatives can modulate the activity of retinoic acid receptor-related orphan receptor γt (RORγt), which is crucial in autoimmune responses .

Pharmacological Effects

The compound has been evaluated for its effects on several biological systems:

- Anti-inflammatory Activity : In vitro studies suggest that this compound exhibits significant anti-inflammatory properties by inhibiting cytokine production in immune cells. This mechanism is particularly relevant for treating autoimmune disorders such as rheumatoid arthritis and psoriasis .

- Antitumor Potential : Preliminary investigations indicate that similar structures may possess antitumor activity by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Study 1: Efficacy in Autoimmune Models

A study conducted on mouse models demonstrated that the administration of this compound resulted in a significant reduction of disease symptoms associated with Th17-mediated autoimmune diseases. The compound showed improved bioavailability compared to previously studied analogs, suggesting potential for clinical applications .

Study 2: Antitumor Activity

In another investigation focusing on cancer cell lines, the compound exhibited cytotoxic effects against specific tumor types. The results indicated that it could inhibit cell growth at micromolar concentrations, warranting further exploration into its use as an anticancer agent .

Data Summary Table

Comparison with Similar Compounds

Key Observations:

The 4-fluorophenyl group in the target compound mirrors substituents in bioactive molecules (e.g., ), suggesting shared mechanisms like hydrophobic interactions or π-stacking in enzyme binding .

Synthetic Complexity :

- ’s compound requires harsh reagents (e.g., trifluoroacetic anhydride, chlorosulfonic acid) for trifluoroacetylation and sulfonation, whereas the target compound’s methoxyacetyl group may be introduced under milder conditions, improving scalability .

Molecular Weight and Solubility :

- The target compound (392.4 g/mol) is smaller than ’s analog (452.5 g/mol), likely enhancing membrane permeability. However, its methoxyacetyl and sulfonamide groups may improve aqueous solubility over ’s dichloro-containing pesticides .

Hypothetical Pharmacokinetic Profiles

- Metabolic Stability : The methoxyacetyl group in the target compound is less prone to hydrolysis than ’s trifluoroacetyl group, suggesting longer half-life .

Preparation Methods

Diastereoselective [4 + 2] Annulation

The ortho-tosylaminophenyl-substituted p-quinone methide (p-QM) strategy enables rapid access to tetrahydroquinolines with embedded amino groups. As demonstrated by Wang et al., reacting 1a (3,5-di-tert-butyl-4-hydroxyphenyl-substituted p-QM) with cyanoalkenes (e.g., 2-phenylmalononitrile) in toluene with 10 mol% DBU yields 4-aryl-tetrahydroquinolines with >20:1 dr (diastereomeric ratio).

Key Reaction Conditions :

- Solvent: Anhydrous toluene

- Base: DBU (1,8-diazabicycloundec-7-ene)

- Temperature: Room temperature (25°C)

- Time: 1 hour

This method installs the 7-tosylamino group in situ, which is subsequently deprotected to a free amine.

Borrowing Hydrogen Methodology

Manganese(I)-catalyzed borrowing hydrogen (BH) reactions offer an atom-efficient pathway. Starting from 2-aminobenzyl alcohols and secondary alcohols (e.g., 1-phenylethanol), the Mn PN₃ pincer complex 1 facilitates dehydrogenation, condensation, and hydrogenation steps to form 1,2,3,4-tetrahydroquinolines.

Optimized Parameters :

- Catalyst: Mn PN₃ complex (2 mol%)

- Base: KO* t*Bu (2 equiv)

- Solvent: Toluene

- Temperature: 140°C (for quinoline intermediates) → 120°C (for hydrogenation)

This method avoids racemization and achieves quantitative yields under mild conditions.

Functionalization of the Tetrahydroquinoline Scaffold

N-Acylation at the 1-Position

The 1-position nitrogen undergoes acylation with 2-methoxyacetyl chloride under Schotten-Baumann conditions:

Procedure :

- Dissolve tetrahydroquinoline (1 equiv) in anhydrous DCM.

- Add 2-methoxyacetyl chloride (1.2 equiv) dropwise at 0°C.

- Stir with pyridine (1.5 equiv) for 2 hours at 20°C.

- Quench with ice-water and extract with DCM.

Deprotection of the 7-Tosylamino Group

Hydrolytic cleavage of the tosyl group is achieved via refluxing in methanolic KOH:

Conditions :

- KOH (3 equiv), MeOH, 80°C, 6 hours

- Neutralization with 1M HCl and extraction with ethyl acetate

Sulfonylation at the 7-Amino Position

Synthesis of 1-(4-Fluorophenyl)Methanesulfonyl Chloride

Step 1 : Chlorosulfonation of 4-fluorobenzyl chloride:

$$

\text{4-Fluorobenzyl chloride} + \text{ClSO₃H} \xrightarrow{\text{0–5°C}} \text{4-Fluorobenzylsulfonyl chloride} + \text{HCl}

$$

Step 2 : Purification via fractional distillation under reduced pressure (b.p. 112–115°C at 15 mmHg).

Coupling with the 7-Amino Group

The free amine reacts with 1-(4-fluorophenyl)methanesulfonyl chloride in a base-mediated sulfonylation:

Protocol :

- Dissolve 7-amino-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline (1 equiv) in DCM.

- Add pyridine (2 equiv) and 1-(4-fluorophenyl)methanesulfonyl chloride (1.1 equiv).

- Stir at 20°C for 4 hours.

- Wash with 1M HCl and brine, then dry over Na₂SO₄.

Critical Analysis of Methodologies

Stereochemical Considerations

The [4 + 2] annulation route ensures high diastereoselectivity (>20:1 dr), critical for pharmaceutical applications. In contrast, BH methodologies may require post-synthetic resolution if chiral centers are introduced.

Green Chemistry Metrics

Scalability and Industrial Viability

The annulation route is scalable to gram quantities (93% yield in 10 mmol runs), while BH methods require specialized Mn catalysts.

Alternative Synthetic Pathways

Palladium-Catalyzed Cyclization

As per EP2154132A1, cyclization of 3-(4-trifluoromethyl-phenylamino)-valeric acid with P₂O₅/MSA (methanesulfonic acid) yields tetrahydroquinolines. Adapting this to 7-nitro precursors followed by reduction could install the 7-amino group.

Reductive Amination

Condensation of 7-nitro-1,2,3,4-tetrahydroquinoline with 2-methoxyacetaldehyde under H₂/Pd-C provides the N-acylated product, though yields are moderate (65–70%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.